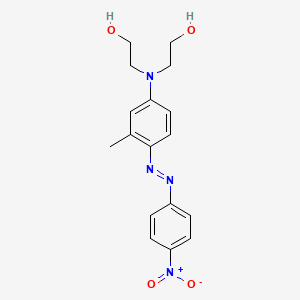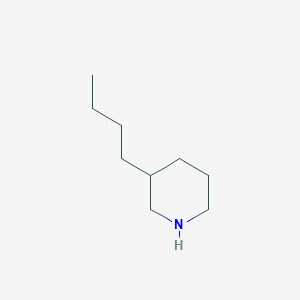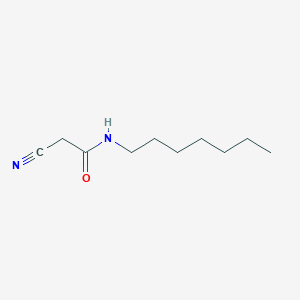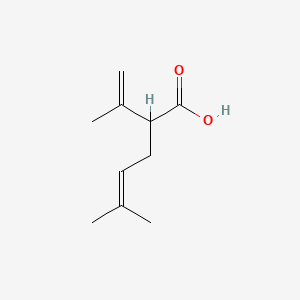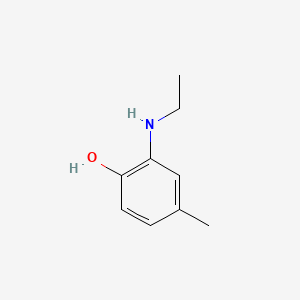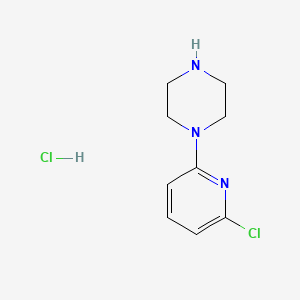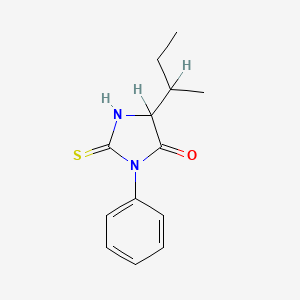
5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the positions of any functional groups .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis would involve studying these reactions, the conditions under which they occur, and their yields .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as NMR, IR, and mass spectrometry. These techniques provide information about the types and numbers of atoms in the molecule and how they are connected .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Mechanisms
5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one is a compound with potential applications in synthetic organic chemistry. One study highlights its thermal dehydrogenation under microwave and flash vacuum pyrolysis conditions to afford 5-benzylidene-2-thioxoimidaxolidin-4-one, with a notable predominance of the Z-isomer. This process was further elucidated using DFT and NBO calculations to explore the mechanism and selectivity of the dehydrogenation reaction (Pepino, Peláez, Moyano, & Argüello, 2012).
Potential in Cancer Research
In the context of cancer research, derivatives of 3-phenyl-2-thioxoimidazolidin-4-one, closely related to the compound , have been synthesized and characterized. These derivatives have shown promise in molecular docking studies, particularly with the Estrogen Receptor (3ERT), to evaluate their potential as antitumor agents. The compounds were thoroughly characterized using various spectroscopic techniques, and their structures were further confirmed by XRD analysis. Molecular docking and ADME properties assessments were utilized to identify lead compounds for future in vitro and in vivo anticancer activity evaluations (Vanitha, Ramakrishnan, Manikandan, Kabilan, & Krishnasamy, 2021).
Metal Complexes and Electrochemical Investigations
Another study focused on the synthesis of metal complexes with CoII, NiII, and CuII using 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one as the ligand. The electrochemical behavior of these complexes was analyzed using cyclic voltammetry and rotating disk electrode techniques, providing insights into their potential applications in catalysis or material science (Beloglazkina, Majouga, Moiseeva, Tsepkov, & Zyk, 2007).
Antibacterial and Antifungal Activities
The antibacterial and antifungal potentials of new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives, derived from the core structure of 5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one, were investigated. These studies highlighted significant antimicrobial activities, with some compounds showing promising results against various bacterial and fungal strains. This suggests the potential for developing new antimicrobial agents based on modifications of the 5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one structure (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).
Mecanismo De Acción
Target of Action
PTH-Isoleucine, also known as Phenylthiohydantoin-Isoleucine, primarily targets the Parathyroid Hormone 1 Receptor (PTH1R) . This receptor is located on the plasma membrane of target cells and is crucial for maintaining normal calcium and phosphate levels in the blood .
Mode of Action
The biological actions of PTH-Isoleucine are mediated through binding to at least two distinct high-affinity cell-surface receptors specific for the N-terminal and C-terminal regions of the molecule . These receptors are required for normal bone metabolism . The binding of PTH-Isoleucine to PTH1R leads to activation of the G protein Gsα and stimulation of intracellular cyclic adenosine monophosphate (cAMP) production .
Biochemical Pathways
PTH-Isoleucine affects several biochemical pathways. It plays a significant role in calcium and phosphate homeostasis . The hormone maintains the concentration of these divalent cations within a narrow range through stimulation of renal tubular calcium reabsorption and bone resorption . On a more chronic basis, PTH-Isoleucine also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .
Pharmacokinetics
The pharmacokinetics of PTH-Isoleucine involves rapid absorption from the subcutaneous tissue with a median time to reach maximum concentration (tmax) of around 30-45 minutes . The elimination half-lives are estimated to be around 70-78 minutes .
Result of Action
The primary result of PTH-Isoleucine action is the regulation of calcium and phosphate levels in the body. It raises blood calcium by resorbing bone, conserving urinary calcium, and activating vitamin D to increase intestinal calcium absorption . Blood calcium, in turn, decreases PTH secretion .
Safety and Hazards
Propiedades
IUPAC Name |
5-butan-2-yl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-9(2)11-12(16)15(13(17)14-11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRFWXLNHGJLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964899 | |
| Record name | 5-(Butan-2-yl)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
CAS RN |
5066-94-4 | |
| Record name | 5-(1-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5066-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005066944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5066-94-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Butan-2-yl)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1-methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of developing rapid separation techniques for PTH amino acids like 5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one?
A1: Rapid and efficient separation of PTH amino acids is crucial in protein sequencing, particularly in techniques like Edman degradation. [, ] The ability to quickly and accurately identify the PTH derivative of each amino acid allows researchers to determine the sequence of amino acids in a peptide or protein. This information is fundamental for understanding protein structure, function, and interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



